molecular formula C24H22N2 B14281099 N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine CAS No. 139255-28-0

N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine

Cat. No.: B14281099
CAS No.: 139255-28-0
M. Wt: 338.4 g/mol
InChI Key: YAHKKCOTHKPZDU-UHFFFAOYSA-N
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Description

N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methylphenyl groups attached to the naphthalene-2,6-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine typically involves the reaction of naphthalene-2,6-diamine with 4-methylphenyl derivatives under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where naphthalene-2,6-diamine reacts with 4-methylphenyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine has several scientific research applications:

    Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in studying the interactions of aromatic amines with biological macromolecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving electron transfer and redox reactions, which can modulate cellular processes and signaling pathways.

Comparison with Similar Compounds

  • N~2~,N~6~-Bis(4-butylphenyl)naphthalene-2,6-diamine
  • N~2~,N~6~-Bis(4-chlorophenyl)naphthalene-2,6-diamine
  • N~2~,N~6~-Bis(4-methoxyphenyl)naphthalene-2,6-diamine

Comparison: N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine is unique due to the presence of 4-methylphenyl groups, which impart specific electronic and steric properties. Compared to its analogs with different substituents (e.g., butyl, chloro, methoxy), the methyl groups enhance the compound’s stability and reactivity in certain chemical reactions. This uniqueness makes it a valuable compound in the synthesis of materials with tailored properties for specific applications.

Properties

CAS No.

139255-28-0

Molecular Formula

C24H22N2

Molecular Weight

338.4 g/mol

IUPAC Name

2-N,6-N-bis(4-methylphenyl)naphthalene-2,6-diamine

InChI

InChI=1S/C24H22N2/c1-17-3-9-21(10-4-17)25-23-13-7-20-16-24(14-8-19(20)15-23)26-22-11-5-18(2)6-12-22/h3-16,25-26H,1-2H3

InChI Key

YAHKKCOTHKPZDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)NC4=CC=C(C=C4)C

Origin of Product

United States

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